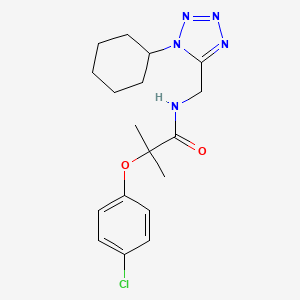

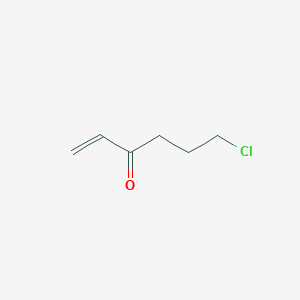

![molecular formula C13H12ClNO3S2 B2607839 Ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate CAS No. 477567-71-8](/img/structure/B2607839.png)

Ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of 5-Chlorothiophene-2-carboxylic acid, which can be used in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders . A comparison of the hydrolysis and esterification methods for the determination of 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, in the drug rivaroxaban (RIVA) drug substance was described .Molecular Structure Analysis

The molecular structure of related compounds such as Ethyl 5-chlorothiophene-2-carboxylate has a molecular formula of C7H7ClO2S and a molecular weight of 190.65 .Chemical Reactions Analysis

The hydrolysis and esterification methods were developed for the determination of 5-chlorothiophene-2-carbonylchloride (CTCC) in the drug rivaroxaban (RIVA) drug substance . A high-performance liquid chromatography (HPLC) method was developed to separate the hydrolysis product, 5-chlorothiophene-2-carboxylic acid (CTCA), and the esterification product, methyl-5-chlorothiophene-2-carboxylate (MCTC), from RIVA, process-related impurities, and degradation products of RIVA .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as Ethyl 5-chlorothiophene-2-carboxylate include a boiling point of 70-71°C and a density of 1.312±0.06 g/cm3 .Scientific Research Applications

Synthesis and Structural Elucidation

The compound has been involved in the synthesis and structural elucidation of novel thiophene derivatives, showing significant anti-proliferative activity against various tumor cell lines. This suggests its utility in the development of new cytotoxic agents for cancer treatment (Mohareb et al., 2016).

Antimicrobial Evaluation

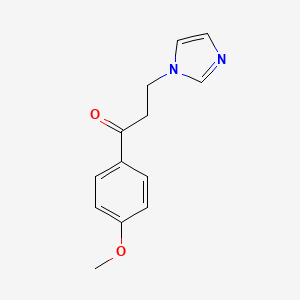

It also plays a role in the creation of bifunctional thiophene derivatives that have been evaluated for their antimicrobial activities. The versatility of such compounds indicates their potential in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Heterocyclic Dye Synthesis

In the field of materials science, thiophene derivatives including similar compounds have been utilized in synthesizing novel heterocyclic disperse dyes for polyester fibers. These dyes exhibit good levelness and fastness properties, highlighting the compound's application in the textile industry (Iyun et al., 2015).

Luminescent Materials Development

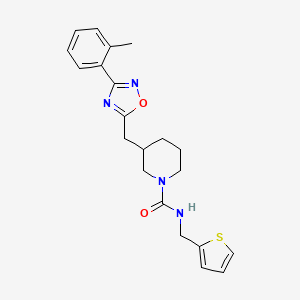

Furthermore, derivatives of thiophene, including ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate, have been explored for their fluorescence properties. This opens up possibilities for their use in developing new luminescent materials for various applications, such as in optoelectronic devices (Pusheng, 2009).

Complexation with Metals

Additionally, the complexation of thiophene-based dyes, including those derived from similar thiophene derivatives, with metals like Cu, Co, and Zn has been studied. This research provides insights into the application of such compounds in fabric dyeing, showing promising fastness and levelness on textiles (Abolude et al., 2021).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S2/c1-3-18-13(17)11-7(2)6-10(20-11)15-12(16)8-4-5-9(14)19-8/h4-6H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUIRTDHTOWFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(S2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2607760.png)

![[2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2607761.png)

![3-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2607762.png)

![4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2607769.png)

![MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate](/img/structure/B2607772.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2607775.png)

![N-cyclohexyl-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2607777.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2607778.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-2-ylamino)acrylonitrile](/img/structure/B2607779.png)